N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
説明
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core structure with a p-tolyl substituent at the 1-position and a 2-propylpentanamide moiety at the 5-position. Its structural complexity, including the electron-withdrawing oxo group and hydrophobic side chains, enhances its binding affinity to ATP-binding pockets in kinases, a feature shared with clinically relevant inhibitors like erlotinib .
特性
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-6-15(7-5-2)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)16-10-8-14(3)9-11-16/h8-13,15H,4-7H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJSZYUBWGXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N4O
- Molecular Weight : 320.43 g/mol
- IUPAC Name : N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:
- Antitumor Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies have reported effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Certain pyrazolo derivatives have been linked to reduced inflammation markers.
The biological activity of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific enzymes involved in tumor growth or inflammation.
- Modulation of Signaling Pathways : The compound could influence pathways such as apoptosis and cell cycle regulation.
- Receptor Interaction : Potential interactions with receptors involved in pain and inflammation have been suggested.
Antitumor Activity
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at specific positions enhanced their cytotoxic effects against cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.44 µM against human lung cancer cells, indicating significant potency .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 0.44 | Lung |
| B | 0.75 | Breast |
| C | 0.30 | Colon |
Antimicrobial Activity
Research on the antimicrobial properties revealed that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. A notable compound showed an inhibition zone of 20 mm against Staphylococcus aureus .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| D | 20 | Staphylococcus aureus |
| E | 15 | Escherichia coli |
| F | 18 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
In preclinical studies, the compound was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrazolo[3,4-d]pyrimidine derivatives are a well-studied scaffold in medicinal chemistry. Key analogues include:
Key Observations :
- Side Chain Influence : The 2-propylpentanamide moiety introduces steric bulk and hydrogen-bonding capacity, which could modulate kinase selectivity versus the acetohydrazide group in Compound 237 .
Functional Group Modifications
- Hydrazine vs. Amide Derivatives : highlights pyrazolo-pyrimidines with hydrazine substituents (e.g., compound 3 ) . These derivatives exhibit structural isomerism and altered electronic profiles, which may reduce kinase affinity compared to the amide-containing target compound.
- Urea Derivatives: Compounds such as 1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives () demonstrate that urea groups enhance solubility but may compromise metabolic stability relative to the pentanamide group in the target compound .
Research Findings and Limitations
Data Gaps
- No direct IC50 data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation from analogues.
- In vivo studies for urea derivatives () suggest pharmacokinetic challenges (e.g., rapid clearance) that the pentanamide group may mitigate, but experimental validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
